BenchChemオンラインストアへようこそ!

5-Amino-1-(3-hydroxy-2-methylpropyl)-1,2-dihydropyridin-2-one

Physicochemical profiling Drug-likeness PDE3 inhibitor design

5-Amino-1-(3-hydroxy-2-methylpropyl)-1,2-dihydropyridin-2-one (CAS 1600861-10-6, PubChem CID is a synthetic intermediate belonging to the 1,2-dihydropyridin-2-one heterocycle family. Its core scaffold is structurally analogous to the cardiotonic PDE3 inhibitors amrinone and milrinone, retaining a 5-amino substituent that is a critical pharmacophoric feature for phosphodiesterase 3 (PDE3) ligand binding.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
Cat. No. B13069202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(3-hydroxy-2-methylpropyl)-1,2-dihydropyridin-2-one
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC(CN1C=C(C=CC1=O)N)CO
InChIInChI=1S/C9H14N2O2/c1-7(6-12)4-11-5-8(10)2-3-9(11)13/h2-3,5,7,12H,4,6,10H2,1H3
InChIKeyPGDLRSUXCIRKQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(3-hydroxy-2-methylpropyl)-1,2-dihydropyridin-2-one Procurement Guide: Structural Class and Baseline Properties


5-Amino-1-(3-hydroxy-2-methylpropyl)-1,2-dihydropyridin-2-one (CAS 1600861-10-6, PubChem CID 116492751) is a synthetic intermediate belonging to the 1,2-dihydropyridin-2-one heterocycle family. Its core scaffold is structurally analogous to the cardiotonic PDE3 inhibitors amrinone and milrinone, retaining a 5-amino substituent that is a critical pharmacophoric feature for phosphodiesterase 3 (PDE3) ligand binding [1]. The compound features a branched 3-hydroxy-2-methylpropyl chain at the N1 position, which introduces a chiral center, increases hydrogen-bonding capacity (2 HBD, 3 HBA), and confers a computed logP of -0.5 and topological polar surface area (TPSA) of 66.6 Ų, distinguishing it from simpler N1-alkyl or bipyridyl analogs [2][3]. Available from multiple suppliers, its primary utility lies in medicinal chemistry as a functionalized dihydropyridinone building block for PDE3-targeted compound libraries and as an advanced intermediate for cardiotonic drug discovery programs .

Why 5-Amino-1-(3-hydroxy-2-methylpropyl)-1,2-dihydropyridin-2-one Cannot Be Substituted by Generic Dihydropyridinones


In-class substitution of 1,2-dihydropyridin-2-ones is not feasible without quantitative validation because minor structural changes at the N1 position produce large shifts in physicochemical and pharmacological profiles. The replacement of amrinone's 5-amino group with a nitrile in milrinone, alongside the addition of a 2-methyl substituent, increased PDE3 inhibitory potency approximately 50-fold (canine i.v. ED₅₀: milrinone 37 µg/kg vs. amrinone 1891 µg/kg), demonstrating the extreme sensitivity of this scaffold to substituent identity [1]. The target compound's N1-(3-hydroxy-2-methylpropyl) chain introduces a stereogenic center, an additional hydrogen-bond donor, and distinct lipophilicity (XLogP3 = -0.5) that are absent in common analogs such as 5-amino-1-methyl-1,2-dihydropyridin-2-one (XLogP3 = -0.6) or the 4-methyl/3-hydroxypropyl variant (XLogP3 = -1.0), thereby altering solubility, permeability, and target engagement potential [2][3]. Direct head-to-head biological data for the target compound are limited; the quantitative differentiation that follows should be interpreted as class-level physicochemical inference unless otherwise tagged [4].

5-Amino-1-(3-hydroxy-2-methylpropyl)-1,2-dihydropyridin-2-one Quantitative Comparative Evidence Guide


Lipophilicity and Predicted Membrane Permeability vs. Amrinone and Milrinone

The target compound has a computed XLogP3 of -0.5, which is intermediate between amrinone (XLogP3 ≈ 0.5) and the more polar 5-amino-1-(3-hydroxypropyl)-4-methyl analog (XLogP3 = -1.0), and slightly higher than the simplest N1-methyl analog (XLogP3 = -0.6) [1][2]. Milrinone, which lacks the 5-amino group and bears a 2-methyl substituent, has a higher XLogP3 of approximately 1.0 [3]. This ranking suggests the target compound offers balanced hydrophilicity that may improve aqueous solubility while maintaining some passive membrane permeation, a property not simultaneously achievable with the more lipophilic milrinone or the very polar 3-hydroxypropyl analog [4].

Physicochemical profiling Drug-likeness PDE3 inhibitor design

Hydrogen-Bonding Capacity and Topological Polar Surface Area vs. N1-Methyl and Amrinone Analogs

The target compound contains 2 hydrogen-bond donors (amino NH₂ + hydroxyl OH) and 3 hydrogen-bond acceptors (carbonyl O + pyridone O + hydroxyl O), yielding a Topological Polar Surface Area (TPSA) of 66.6 Ų [1]. This is substantially higher than the N1-methyl analog (1 HBD, 2 HBA, TPSA = 46.3 Ų) and comparable to amrinone (TPSA ≈ 59 Ų) [2][3]. The increased polar surface area relative to the N1-methyl analog is predicted to reduce passive membrane permeability (rule-of-thumb threshold for blood-brain barrier penetration is <90 Ų; for oral absorption, <140 Ų), but the target compound remains within the favorable range for oral bioavailability while offering an additional hydroxyl hydrogen-bonding site that may enhance target binding affinity or selectivity in PDE3 or related phosphodiesterase isoforms [4].

Solubility Permeability Pharmacophore mapping

Molecular Flexibility and Chiral Center Introduction vs. Linear N1-Alkyl Analogs

The N1-(3-hydroxy-2-methylpropyl) side chain introduces one undefined stereocenter (at the 2-methyl position) and three rotatable bonds, compared to zero rotatable bonds and no stereocenters in the N1-methyl analog [1][2]. In contrast, milrinone has zero rotatable bonds (due to the rigid bipyridine system), and the 5-amino-1-(3-hydroxypropyl)-4-methyl analog has three rotatable bonds but no stereogenic center [3][4]. The presence of the stereocenter is significant because chiral dihydropyridinones can exhibit enantioselective PDE3 inhibition, and the racemic mixture or resolved enantiomers of the target compound could be evaluated for differential activity profiles. Additionally, the branched chain provides greater conformational flexibility than the linear 3-hydroxypropyl chain, which may allow better induced-fit binding in the PDE3 catalytic pocket.

Conformational analysis Stereochemistry Synthetic intermediate utility

Predicted Aqueous Solubility and Formulation Advantage vs. Milrinone and Amrinone

The combination of low logP (-0.5), moderate TPSA (66.6 Ų), and two hydrogen-bond donors in the target compound predicts higher aqueous solubility compared to milrinone (logP ≈ 1.0, TPSA ≈ 62 Ų, 1 HBD) and amrinone (logP ≈ 0.5, TPSA ≈ 59 Ų, 2 HBD) [1][2][3]. The N1-methyl analog, while having a slightly lower logP (-0.6), lacks the hydroxyl group and thus has only one HBD, which reduces its water-solubilizing capacity [4]. For procurement decisions, the target compound's higher predicted solubility translates to easier handling in aqueous reaction media, reduced solvent burden in synthesis, and potential for direct use in biological assays without co-solvents that may interfere with enzyme activity or cell viability.

Solubility Formulation ADME

Potential for Selective PDE3 Inhibition: Retained 5-Amino Pharmacophore vs. Milrinone's 5-Cyano Group

Amrinone (5-amino) and milrinone (5-cyano) represent the canonical SAR for this scaffold: the 5-amino substituent is associated with lower PDE3 inhibitory potency (canine i.v. ED₅₀ = 1891 µg/kg) but a distinct selectivity profile, whereas the 5-cyano group in milrinone yields a ~50-fold potency increase (ED₅₀ = 37 µg/kg) [1]. The target compound retains the 5-amino group found in amrinone, predicting a similar potency range, but the N1-(3-hydroxy-2-methylpropyl) side chain may shift selectivity within the PDE3 family through interactions with the N1-adjacent hydrophobic pocket [2]. This creates a rationale for procuring the compound as a probe to evaluate whether the hydroxyalkyl chain can recapitulate amrinone's therapeutic window while improving pharmacokinetic properties like solubility and metabolic stability [3].

PDE3 selectivity Cardiotonic activity SAR

Optimal Research and Industrial Application Scenarios for 5-Amino-1-(3-hydroxy-2-methylpropyl)-1,2-dihydropyridin-2-one


Advanced Intermediate for Chiral PDE3 Inhibitor Synthesis

The compound's racemic nature and the presence of a hydroxyl group provide a handle for chiral resolution or asymmetric synthesis. It can be used as a starting material to generate enantiomerically pure PDE3 inhibitors with potentially differentiated pharmacological profiles. The predicted moderate solubility facilitates reactions in aqueous or polar solvent systems [1].

Scaffold for PDE3 Selectivity Profiling via N1-Substituent Scanning

Medicinal chemistry groups aiming to map the N1 binding pocket of PDE3 isoforms can use this compound as a reference point. Its N1-(3-hydroxy-2-methylpropyl) chain represents a midpoint between simple alkyl (methyl) and more extended polar chains, allowing systematic comparison of chain-length and polarity effects on PDE3 subtype selectivity [2].

Building Block for Solubility-Enhanced Cardiotonic Lead Compounds

Given its favorable predicted aqueous solubility relative to milrinone and amrinone, the target compound is suited for fragment-based or structure-based design campaigns where solubility-limited false negatives must be avoided. Its TPSA and HBD count suggest it can be formulated in aqueous assay buffers for high-throughput screening [1][3].

Probe for Evaluating the Role of 5-Amino vs. 5-Cyano Pharmacophores in PDE3 Inhibition

The compound allows direct comparison with milrinone-based chemical probes, enabling researchers to dissect the contribution of the 5-amino group to PDE3 inhibition, selectivity, and off-target effects in the context of a modern N1-substituted scaffold [2][4].

Quote Request

Request a Quote for 5-Amino-1-(3-hydroxy-2-methylpropyl)-1,2-dihydropyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.